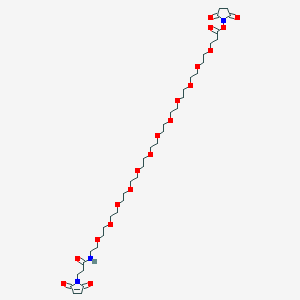
5-Fluoro-2,6-dihydroxynicotinamide
Übersicht
Beschreibung
5-Fluoro-2,6-dihydroxynicotinamide, also known as 2,6-dihydroxy-5-fluoronicotinamide, is a chemical compound with the molecular formula C6H5FN2O3 . It has a molecular weight of 172.11400 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,6-dihydroxynicotinamide consists of a nicotinamide core with a fluorine atom at the 5-position and hydroxyl groups at the 2 and 6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2,6-dihydroxynicotinamide include a molecular weight of 172.11400, an exact mass of 172.02800, and a LogP value of 0.43110 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Biochemical Modulation and Antitumor Effects
5-Fluoro-2,6-dihydroxynicotinamide, as part of 5-fluorouracil (5-FU) modulation, plays a significant role in cancer treatment. The biochemical modulation of 5-FU has been a focus to enhance its therapeutic efficacy as an antineoplastic agent. Studies have shown that modulation of the catabolic pathway of 5-FU leads to improved antitumor effects in animal models and alters the systemic disposition of 5-FU in clinical studies (Adams et al., 1999).
Mechanisms of Action in Cancer Treatment
5-FU, closely related to 5-Fluoro-2,6-dihydroxynicotinamide, has been extensively used in cancer treatment. Its mechanism of action involves interfering with DNA synthesis and repair, leading to genome impairment and apoptotic cell death. This process is integral to its effectiveness against various cancers (Can et al., 2013).
Structural Studies and Pharmaceutical Applications
Structural studies of 5-fluorouracil, which includes 5-Fluoro-2,6-dihydroxynicotinamide, provide insights into its polymorphic and co-crystalline behavior. These studies are crucial for understanding its application in pharmaceuticals, especially in the development of anti-cancer drugs (Heinen et al., 2021).
Antiviral Activities
Research on derivatives of 5-fluorouracil, such as 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine, shows potential as anti-AIDS drugs. These studies expand the application of 5-fluorouracil-related compounds beyond cancer treatment, demonstrating their efficacy against viral diseases like HIV and HBV (Kumar et al., 1994).
Impact on Mutation Patterns in Cancer
5-FU treatment, closely linked to 5-Fluoro-2,6-dihydroxynicotinamide, has been shown to induce characteristic T>G mutations in human cancer. This finding suggests that 5-FU not only treats cancer but may also influence tumor evolution, potentially impacting the risk of secondary malignancies (Christensen et al., 2019)
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Fluoro-2,6-dihydroxynicotinamide are not mentioned in the search results, fluorinated compounds, in general, are of great interest in medicinal chemistry. For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and investigated as potential α-glucosidase inhibitors . This suggests that 5-Fluoro-2,6-dihydroxynicotinamide could potentially be explored for similar applications in the future.
Eigenschaften
IUPAC Name |
5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRHQLMLNZKYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)N)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75993-41-8 | |
| Record name | 5-Fluoro-2,6-dihydroxynicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)








![5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide](/img/structure/B3429718.png)

